![molecular formula C6H10BrClO2 B6360688 Ethyl 2-bromo-4-chlorobutanoate, 97% CAS No. 864151-53-1](/img/structure/B6360688.png)
Ethyl 2-bromo-4-chlorobutanoate, 97%
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Overview
Description
Ethyl 2-bromo-4-chlorobutanoate, 97% (EBCB) is a chemical compound used in scientific research and laboratory experiments. It is a brominated chlorinated ester of butanoic acid with a molecular formula of C5H9BrClO2. It is a colorless liquid with a boiling point of 123-125° C and a melting point of -60° C. It is insoluble in water and soluble in organic solvents such as ether, benzene, and chloroform.
Scientific Research Applications
Ethyl 2-bromo-4-chlorobutanoate, 97% has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used as a reagent in the synthesis of various compounds, including 4-chlorobutyl esters, 4-bromobutyl esters, and 4-chlorobutyl ethers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral drugs. In biochemistry, it has been used in the synthesis of peptides and proteins.
Mechanism of Action
Ethyl 2-bromo-4-chlorobutanoate, 97% acts as a reagent in organic synthesis and biochemistry. It is used to synthesize various compounds and peptides, by reacting with other molecules in the presence of a catalyst. In the case of peptide synthesis, it reacts with an amino acid to form an amide bond, which is then used to link two amino acids together.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-chlorobutanoate, 97% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-4-chlorobutanoate, 97% is relatively inexpensive and easy to obtain, making it a useful reagent for laboratory experiments. It is also relatively stable and has a low boiling point, making it easy to store and use. However, it is insoluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a few potential future directions for research involving Ethyl 2-bromo-4-chlorobutanoate, 97%. It could be used to synthesize more complex compounds, such as peptides and proteins. It could also be used in the synthesis of drugs, such as antifungal agents and antiviral drugs. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
Ethyl 2-bromo-4-chlorobutanoate, 97% can be synthesized through a reaction between bromoacetic acid and 4-chlorobutanoyl chloride. The reaction is carried out in an anhydrous environment in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically done in an organic solvent such as dichloromethane or toluene. The product is then purified by distillation.
properties
IUPAC Name |
ethyl 2-bromo-4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDXGSXGVTREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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